4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid
Overview
Description
4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid is a specialty product for proteomics research . It has a molecular formula of C11H15NO3 and a molecular weight of 209.24 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H15NO3/c1-4-5-8-9 (7 (3)13)6 (2)12-10 (8)11 (14)15/h12H,4-5H2,1-3H3, (H,14,15)
. This provides a standardized way to represent the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Analytical Applications
Research on pyrrole derivatives like "4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid" often focuses on their synthesis and analytical applications. For example, a simple method for the quantitative analysis of urinary δ-aminolevulinic acid involves the condensation of δ-aminolevulinic acid with ethyl acetoacetate to produce a pyrrole derivative, which is then extracted and determined colorimetrically (Tomokuni & Ogata, 1972). This approach is indicative of the chemical utility of pyrrole derivatives in analytical chemistry, particularly in the context of biomarker detection and environmental monitoring.
Chemical Synthesis and Catalysis
The synthesis of pyrrole derivatives is a significant area of research due to their potential applications in medicinal chemistry and materials science. A study on the synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acid Derivatives demonstrates the chemical versatility of pyrrole compounds. This synthesis is based on the ring annulation of acetylenic esters and α-amino acids, showcasing the use of pyrrole derivatives in creating complex organic molecules (Alizadeh, Hosseinpour, & Rostamnia, 2008).
Biosynthesis and Metabolic Studies
In the context of biosynthesis and metabolic studies, pyrrole derivatives are of interest due to their role in the flavor profile of certain crops. For instance, the study of 2-acetyl-1-pyrroline, a major flavor compound in aromatic rice, involves understanding the biosynthetic mechanism and the relationship with Delta1-pyrroline-5-carboxylic acid and methylglyoxal. This research highlights the significance of pyrrole derivatives in food science and plant biochemistry (Huang et al., 2008).
Material Science and Fluorescent Studies
Pyrrole derivatives also find applications in material science, particularly in the development of fluorescent materials and antioxidants. The synthesis of isochromenopyrrolone analogues demonstrates the potential of pyrrole compounds in creating substances with unique fluorescent properties and antioxidative activities, which could be applied in the development of novel materials and sensors (Reddy et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Properties
IUPAC Name |
4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-5-8-9(7(3)13)6(2)12-10(8)11(14)15/h12H,4-5H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQAQWGFAZEZLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC(=C1C(=O)C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.